molecular formula C12H16BrFO3 B1291639 2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene CAS No. 253429-18-4

2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene

Cat. No.: B1291639
CAS No.: 253429-18-4
M. Wt: 307.16 g/mol
InChI Key: ZWTAFEXEXCJVSD-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene (CAS 253429-30-0) is a synthetic organic compound with the molecular formula C12H16BrFO3 and a molecular weight of 307.16 g/mol . This compound is primarily utilized as a key building block and pharmaceutical intermediate in organic synthesis and medicinal chemistry research . The structure features both bromo and fluoro substituents on the benzene ring, which are common handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. The 2,2-diethoxyethoxy side chain is a protected aldehyde equivalent, which can be deprotected to generate an aldehyde functionality, making this reagent a versatile precursor for the synthesis of more complex molecules . As with many specialized chemical intermediates, it is often employed in the discovery and development of new active pharmaceutical ingredients (APIs) and other biologically active compounds . Researchers value this compound for its multifunctional structure that allows for sequential and selective synthetic transformations. Handle with appropriate precautions in a well-ventilated laboratory, using personal protective equipment. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFO3/c1-3-15-12(16-4-2)8-17-11-6-5-9(14)7-10(11)13/h5-7,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTAFEXEXCJVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=C(C=C(C=C1)F)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Halogenation of Fluorophenol

One common method involves the bromination of 4-fluoro-2-bromophenol. The process can be summarized as follows:

  • Reagents : 4-Fluoro-2-bromophenol, bromine (Br₂), dichloromethane as solvent.
  • Procedure :

    • Dissolve 4-fluoro-2-bromophenol in dichloromethane.
    • Cool the solution to -70 °C.
    • Add bromine dropwise while maintaining low temperature.
    • Allow the reaction to proceed for 2 hours.
    • Quench with saturated sodium thiosulfate solution and extract with dichloromethane.
    • Purify the crude product through silica gel chromatography.
  • Yield : Approximately 82% after purification.

Method 2: Etherification Reaction

Following the halogenation step, etherification is performed to introduce the diethoxyethoxy group.

  • Reagents : The previously synthesized bromo compound, potassium carbonate (K₂CO₃), and diethoxyethyl ether.
  • Procedure :

    • Combine the bromo compound with K₂CO₃ in DMF (dimethylformamide).
    • Heat the mixture to 120 °C for about 16 hours.
    • Cool and pour into water; extract with methyl tert-butyl ether.
    • Wash, dry, and concentrate to obtain the crude product.
  • Yield : Approximately 54% after purification.

Reaction Conditions Summary

The following table summarizes key reaction conditions for both preparation methods:

Step Reagent/Condition Temperature Yield (%)
Halogenation Br₂ in dichloromethane -70 °C 82
Etherification K₂CO₃ in DMF 120 °C 54

Characterization of Product

The synthesized compound can be characterized using various analytical techniques:

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and chlorine or bromine for halogenation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

    Electrophilic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced benzene derivatives with altered functional groups.

Scientific Research Applications

2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the diethoxyethoxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene

  • Structure : Positional isomer of the target compound, with bromine at position 4 and fluorine at position 1.
  • Properties : Similar molecular weight (307.16 g/mol) and solubility profile due to identical functional groups. Differences in substituent positions may alter reactivity in electrophilic aromatic substitution (e.g., directing effects of fluorine) .
  • Synthesis : Likely synthesized via analogous alkylation methods, though regioselectivity must be controlled to achieve the desired substitution pattern .

4-Bromo-2-ethoxy-1-fluorobenzene

  • Structure : Simpler ether (ethoxy instead of diethoxyethoxy) at position 2.
  • Properties : Lower molecular weight (229.06 g/mol) and reduced polarity due to the absence of the diethoxyethoxy chain. Likely higher volatility and lower boiling point compared to the target compound .
  • Reactivity : The ethoxy group is more prone to hydrolysis under acidic conditions, whereas the diethoxyethoxy group in the target compound offers enhanced hydrolytic stability .

2-Bromo-1-(2-bromoethoxy)-4-methylbenzene

  • Structure : Contains a bromoethoxy group instead of diethoxyethoxy and a methyl substituent at position 4.
  • Synthesis: Prepared via alkylation of 2-bromo-4-methylphenol with 1,2-dibromoethane, yielding a bifunctional intermediate for further substitutions .
  • Applications : Used in polymer chemistry and as a cross-linking agent, contrasting with the target compound’s role in fine chemical synthesis .

2-Bromo-1-chloro-4-fluorobenzene

  • Structure : Lacks the ether chain but includes chlorine at position 1.
  • Properties : Higher electrophilicity due to electron-withdrawing chlorine, making it more reactive in SNAr (nucleophilic aromatic substitution) reactions. Lower solubility in polar solvents compared to the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications Stability Notes
2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene C₁₂H₁₆BrFO₃ 307.16 Bromine, fluorine, diethoxyethoxy Pharmaceutical intermediates Hydrolytically stable acetal
4-Bromo-2-ethoxy-1-fluorobenzene C₈H₈BrFO 229.06 Bromine, fluorine, ethoxy Agrochemical synthesis Prone to acid hydrolysis
2-Bromo-1-(2-bromoethoxy)-4-methylbenzene C₉H₁₀Br₂O 306.93 Bromine, bromoethoxy, methyl Polymer cross-linking Thermally stable
2-Bromo-1-chloro-4-fluorobenzene C₆H₃BrClF 209.44 Bromine, chlorine, fluorine Electrophilic substitution reactions Air-stable

Key Research Findings

  • Reactivity : The diethoxyethoxy group in the target compound reduces electrophilicity at the benzene ring compared to halogen-only analogs, directing reactions to the bromine site for cross-coupling (e.g., Suzuki-Miyaura) .
  • Stability : Acetal protection in the diethoxyethoxy chain prevents premature hydrolysis during storage, a critical advantage over simple ethers like ethoxy derivatives .
  • Synthetic Utility : The compound’s dual functionality (bromine and fluorine) allows sequential modifications, as seen in analogues used for antimalarial and antifungal agent synthesis .

Biological Activity

2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13_{13}H16_{16}BrF1_{1}O3_{3}
  • Molecular Weight : 307.17 g/mol
  • IUPAC Name : 2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene

Biological Activity Overview

Research indicates that 2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Cytotoxic Effects : Investigations into its cytotoxicity have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy.
  • Modulation of Enzyme Activity : The compound may influence various enzyme systems, which could be relevant in metabolic pathways.

The exact mechanisms by which 2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Protein Synthesis : It may interfere with ribosomal function or affect the translation process.
  • Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in cells, leading to cellular damage and apoptosis.
  • Interaction with Membrane Lipids : Changes in membrane fluidity and permeability may alter cellular signaling pathways.

Antimicrobial Activity

A study conducted by Roldán Gallardo et al. (2024) demonstrated that 2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene exhibited significant antimicrobial activity against specific strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution techniques.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

Cytotoxicity in Cancer Cells

Research published by Tseng et al. (2024) explored the cytotoxic effects of the compound on MCF10A breast cancer cells. The results indicated a dose-dependent increase in apoptosis.

Concentration (µM)% Cell Viability
0100
585
1070
2040

Enzyme Modulation

In a study by Carrasco Hope et al. (2020), the effects of the compound on asparagine synthetase activity were evaluated. The findings suggested that treatment with this compound reduced enzyme activity significantly compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene, and how are intermediates purified?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromination of a fluorobenzene derivative followed by etherification using 2,2-diethoxyethanol under acidic conditions. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol or dichloromethane. Purity validation requires GC or HPLC (>97% purity, as per similar bromo-fluorobenzene derivatives) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : The diethoxyethoxy group shows characteristic triplet signals for ethoxy methylene protons (δ ~3.5–4.0 ppm) and a singlet for the aromatic fluorine-adjacent proton (δ ~6.8–7.2 ppm). The bromine substituent deshields neighboring carbons in ¹³C NMR .
  • IR Spectroscopy : Stretching vibrations for C-O (1100–1250 cm⁻¹) and C-Br (500–600 cm⁻¹) are key markers.
  • Mass Spectrometry : Molecular ion peaks at m/z 307.16 (C₁₂H₁₆BrFO₃) confirm the molecular formula .

Q. How should researchers safely handle this compound given its halogenated aromatic structure?

  • Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources (flammable liquid hazard, similar to 1-bromo-4-fluorobenzene). Store in amber glass under inert gas (N₂/Ar) at 2–8°C. Spills require neutralization with activated carbon and disposal as halogenated waste .

Advanced Research Questions

Q. How does the diethoxyethoxy group influence the electronic properties of the aromatic ring in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The electron-donating diethoxyethoxy group increases electron density at the para-fluorine position, potentially accelerating oxidative addition in palladium-catalyzed couplings. Computational studies (DFT) can map charge distribution, while Hammett constants (σ) quantify substituent effects. Experimental validation involves comparing coupling rates with analogs lacking the diethoxyethoxy group .

Q. What strategies resolve contradictions in crystallographic data when the compound forms polymorphs or co-crystals?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SHELX) : Refinement with SHELXL (e.g., twin law detection for twinned crystals) and hydrogen bonding analysis.
  • Powder XRD : Rietveld refinement to distinguish polymorphs.
  • Thermal Analysis (DSC/TGA) : Identify phase transitions or solvent loss in co-crystals .

Q. How can researchers address discrepancies between experimental and computational NMR chemical shifts?

  • Methodological Answer :

  • DFT Calculations : Use software (e.g., Gaussian, ORCA) to model shielding tensors with solvent corrections (PCM model).
  • Dynamic Effects : Account for conformational flexibility (e.g., diethoxyethoxy rotation) via molecular dynamics (MD) simulations.
  • Paramagnetic Additives : Add relaxation agents (e.g., Cr(acac)₃) to suppress NOE effects in experimental data .

Q. What are the thermodynamic implications of the diethoxyethoxy group on reaction equilibria in multi-step syntheses?

  • Methodological Answer : The bulky diethoxyethoxy group may sterically hinder transition states, lowering activation entropy (ΔS‡). Thermodynamic parameters (ΔH, ΔG) are measured via Eyring plots using variable-temperature kinetics. Enthalpy of vaporization (ΔHvap ~40 kJ/mol, similar to bromo-fluorobenzenes) informs solvent selection for reflux conditions .

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